
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H24N2O3S2 and its molecular weight is 392.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that incorporates the thiazolidine-2,4-dione (TZD) scaffold, which has been extensively studied for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
1. Chemical Structure and Properties
The compound features a complex molecular structure characterized by the presence of:
- Thiazolidine-2,4-dione : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Cyclohexyl and thiophenyl groups : These substituents enhance the compound's biological activity by influencing its interaction with biological targets.
Molecular Formula : C13H16N4O3S2
Molecular Weight : 340.42 g/mol
Purity : Typically around 95% .
The biological activity of TZD derivatives, including the compound , can be attributed to several mechanisms:
- PPAR-γ Activation : TZDs are known to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. This mechanism underlies their use in treating type 2 diabetes .
- Antimicrobial Activity : The TZD scaffold has demonstrated antimicrobial properties by inhibiting cytoplasmic Mur ligases, essential for bacterial cell wall synthesis .
- Antioxidant Properties : Compounds with the TZD structure can scavenge reactive oxygen species (ROS), contributing to their antioxidant effects .
3.1 Antidiabetic Activity
Research indicates that TZD derivatives improve insulin sensitivity and exhibit hypoglycemic effects through PPAR-γ activation. For instance, studies have shown that certain derivatives can significantly lower blood glucose levels in diabetic models .
3.2 Anticancer Activity
Recent studies have explored the anticancer potential of TZD derivatives against various cancer cell lines:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
5b | HepG2 | 12.5 |
5c | HCT116 | 10.0 |
6c | MCF-7 | 8.0 |
These results suggest that modifications to the thiazolidine core can enhance anticancer activity .
3.3 Antimicrobial Activity
The compound has shown promise against various pathogens, with studies indicating effective inhibition of bacterial growth:
Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 25 µg/mL |
S. aureus | 50 µg/mL |
This highlights its potential as an antimicrobial agent .
4. Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of TZD derivatives:
- Study on Antidiabetic Effects : A study published in PMC demonstrated that TZD analogs improved glycemic control in diabetic rats through enhanced PPAR-γ activation .
- Anticancer Screening : Research conducted on various thiazolidine derivatives revealed significant cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT116) cell lines, suggesting a promising avenue for cancer therapy .
- Antimicrobial Evaluation : A comprehensive review indicated that thiazolidine derivatives possess broad-spectrum antimicrobial activity, making them candidates for further development as antibiotics .
常见问题
Q. Basic: What are the critical steps and challenges in synthesizing N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?
Answer:
The synthesis involves multi-step organic reactions, including:
- Cyclohexane and cyclopentane ring formation : Cyclization reactions under controlled temperatures (e.g., 60–80°C) using catalysts like BF₃·Et₂O or Pd-based systems .
- Functional group coupling : Amide bond formation between the cyclohexyl-dioxothiazolidine and thiophenyl-cyclopentane moieties via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key challenges : Competing side reactions (e.g., over-oxidation of thiophene or dioxothiazolidine rings) and regioselectivity in cyclopentane functionalization. Mitigation includes slow reagent addition and low-temperature (−10°C) conditions .
Q. Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., thiophene aromatic protons at δ 7.2–7.5 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) and carbon backbone connectivity .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ at m/z 433.1245) to validate molecular formula (C₂₀H₂₄N₂O₃S₂) .
- X-ray Crystallography : Resolve stereochemistry of the cyclohexyl-dioxothiazolidine moiety (e.g., chair conformation vs. boat) .
Q. Advanced: How can computational methods optimize reaction pathways for higher yields?
Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates, identifying energy barriers for side reactions .
- High-Throughput Screening (HTS) : Robotic platforms test solvent/base combinations (e.g., DMF vs. THF, K₂CO₃ vs. Et₃N) to maximize coupling efficiency .
- Machine Learning : Train models on existing reaction data (e.g., yield vs. temperature/solvent polarity) to predict optimal conditions for novel analogs .
Q. Advanced: How to resolve contradictions in reported biological activity data (e.g., neuroprotective vs. cytotoxic effects)?
Answer:
- Assay Validation : Cross-test in multiple cell lines (e.g., SH-SY5Y neurons vs. HEK293) under standardized conditions (e.g., 24h exposure, 10 µM dose) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., hydrolyzed dioxothiazolidine derivatives) that may contribute to off-target effects .
- Structural Analog Comparison : Benchmark against N-(4-oxo-thiazoloazepin-2-yl) analogs (e.g., EC₅0 differences linked to cyclohexyl substituents) .
Q. Advanced: What strategies address regioselectivity challenges during cyclopentane functionalization?
Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the carboxamide) to steer electrophilic substitution toward the desired position .
- Metal Catalysis : Use Pd(0)/ligand systems (e.g., SPhos) for Suzuki-Miyaura coupling at the thiophene-2-yl position, avoiding 3-yl isomerization .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at the cyclopentane carbonyl oxygen, favoring regioselective amidation .
Q. Basic: What is the pharmacological significance of the thiophene and dioxothiazolidine moieties?
Answer:
- Thiophene : Enhances π-π stacking with aromatic residues in enzyme binding pockets (e.g., kinase ATP sites) .
- Dioxothiazolidine : Acts as a bioisostere for carboxylate groups, improving membrane permeability while retaining hydrogen-bonding capacity .
Q. Advanced: How to design analogs with improved metabolic stability without compromising activity?
Answer:
- Isosteric Replacement : Substitute thiophene with benzothiophene (improves microsomal stability) or replace dioxothiazolidine with oxazolidinone (reduces CYP3A4 metabolism) .
- Deuterium Incorporation : Replace labile hydrogens (e.g., α to carbonyl) with deuterium to slow oxidative degradation .
- Prodrug Strategies : Mask the carboxamide as a pivaloyloxymethyl ester for enhanced oral bioavailability .
Q. Advanced: What experimental controls are critical when evaluating in vitro biological activity?
Answer:
- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Counter-Screen Assays : Test against non-target enzymes (e.g., P450 isoforms) to confirm selectivity .
- Stability Monitoring : Pre-incubate the compound in assay buffer (37°C, pH 7.4) for 24h to rule out degradation-related false positives .
属性
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c22-16-12-26-18(24)21(16)14-7-2-1-6-13(14)20-17(23)19(9-3-4-10-19)15-8-5-11-25-15/h5,8,11,13-14H,1-4,6-7,9-10,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLWWBYQXKNSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2(CCCC2)C3=CC=CS3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。